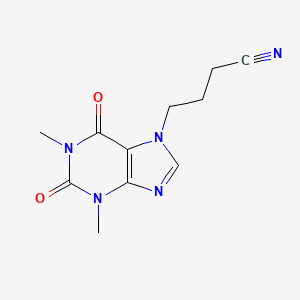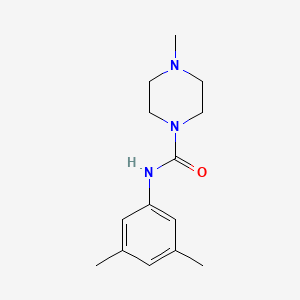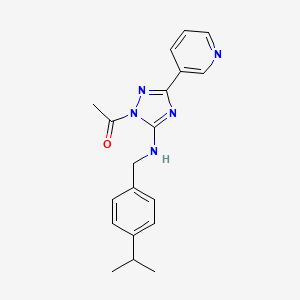![molecular formula C14H19ClN2O5S B5292174 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide](/img/structure/B5292174.png)
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide, also known as NS3694, is a chemical compound that is widely used in scientific research. It is a potent and selective inhibitor of the Na+/H+ exchanger isoform 1 (NHE1), which is a membrane protein that plays a crucial role in regulating intracellular pH and cell volume.
Wirkmechanismus
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide exerts its inhibitory effect on NHE1 by binding to a specific site on the protein. This binding leads to a conformational change in NHE1, which reduces its activity. NHE1 is a transmembrane protein that exchanges extracellular Na+ ions for intracellular H+ ions. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can have various physiological and pathological effects.
Biochemical and Physiological Effects:
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to have various biochemical and physiological effects. Inhibition of NHE1 by 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide leads to a decrease in intracellular pH and cell volume, which can affect cell proliferation, migration, and survival. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been shown to inhibit the growth of various cancer cell lines by inducing apoptosis and inhibiting cell migration and invasion. It has also been shown to protect against ischemic injury in the heart and brain by reducing cell death and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has several advantages as a research tool. It is a potent and selective inhibitor of NHE1, which allows for specific targeting of this protein. It is also water-soluble, which makes it easy to use in cell culture and animal experiments. However, 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has some limitations as well. It can be toxic to cells at high concentrations, which can limit its use in some experiments. It also has a short half-life, which requires frequent dosing in animal experiments.
Zukünftige Richtungen
There are several future directions for research on 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide. One area of interest is the development of more potent and selective NHE1 inhibitors. Another area of interest is the investigation of the role of NHE1 in other physiological processes, such as immune function and bone metabolism. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide may also have potential as a therapeutic agent for various diseases, such as cancer and cardiovascular diseases. Further research is needed to explore these potential applications of 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
Synthesemethoden
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide can be synthesized using a multi-step process. The first step involves the reaction of 2-chloro-4-nitrophenol with morpholine to form 2-chloro-4-(4-morpholinyl)phenol. This intermediate is then treated with chlorosulfonic acid to form 2-chloro-4-(4-morpholinylsulfonyl)phenol. The final step involves the reaction of this intermediate with N-ethylacetamide in the presence of triethylamine to form 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide.
Wissenschaftliche Forschungsanwendungen
2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been extensively used in scientific research to study the role of NHE1 in various physiological and pathological processes. It has been shown to inhibit NHE1 activity in a dose-dependent manner, leading to a decrease in intracellular pH and cell volume. 2-[2-chloro-4-(4-morpholinylsulfonyl)phenoxy]-N-ethylacetamide has been used to study the role of NHE1 in cancer, cardiovascular diseases, and neurological disorders. It has also been used to investigate the mechanism of action of other drugs that target NHE1.
Eigenschaften
IUPAC Name |
2-(2-chloro-4-morpholin-4-ylsulfonylphenoxy)-N-ethylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19ClN2O5S/c1-2-16-14(18)10-22-13-4-3-11(9-12(13)15)23(19,20)17-5-7-21-8-6-17/h3-4,9H,2,5-8,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZBBSBYGSDCOGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)COC1=C(C=C(C=C1)S(=O)(=O)N2CCOCC2)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19ClN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-phenyl-4-[1-(propoxyacetyl)-3-piperidinyl]piperazine](/img/structure/B5292096.png)
![3-[5-(2-morpholinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanoic acid](/img/structure/B5292102.png)
![1-[3-(2-chlorophenyl)acryloyl]-5,6-dimethyl-1H-benzimidazole](/img/structure/B5292104.png)

![2-[4-(dimethylamino)-1,3-butadien-1-yl]-6-(2-phenylvinyl)-4H-pyran-4-one](/img/structure/B5292110.png)
![1-(4-bromophenyl)-4-[(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylene]-3,5-pyrazolidinedione](/img/structure/B5292116.png)

![9-methyl-2-(methylamino)-3-{[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5292130.png)
![4-(4-fluoropiperidin-1-yl)-7-(isoxazol-3-ylcarbonyl)-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine](/img/structure/B5292132.png)
![(1R*,2R*,6S*,7S*)-4-[(1,1',3',5'-tetramethyl-1H,1'H-3,4'-bipyrazol-5-yl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5292138.png)
![7-amino-3-(2-furyl)-8-(2-furylmethylene)-4-oxo-3,4-dihydro-8H-pyrrolo[2,1-c][1,4]thiazine-1,6-dicarbonitrile](/img/structure/B5292139.png)

![N,N-dimethyl-2-[2-(trifluoromethyl)morpholin-4-yl]pyrimidin-4-amine](/img/structure/B5292169.png)
![6-(3-ethylpiperazin-1-yl)-N-[3-(4-methoxyphenyl)propyl]nicotinamide](/img/structure/B5292172.png)